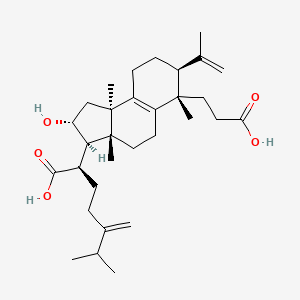

poricoic acid H

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H48O5 |

|---|---|

Molecular Weight |

500.7 g/mol |

IUPAC Name |

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid |

InChI |

InChI=1S/C31H48O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h18,21-22,25,27,32H,3,5,9-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 |

InChI Key |

GKXXWKRLARTIQL-SMFZDKLCSA-N |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O |

Synonyms |

16alpha-hydroxy-3,4-seco-24-methyllanosta-4(28),8,24(24(1))-triene-3,21-dioic acid poricoic acid H |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Poricoic Acid H from Poria cocos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid H, a 3,4-seco-lanostane-type triterpenoid, represents a class of bioactive compounds isolated from the medicinal fungus Poria cocos (syn. Wolfiporia cocos). This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for extraction and purification, alongside methodologies for key bioassays, are presented. Furthermore, this document includes quantitative data on related compounds and elucidates the signaling pathways implicated in its observed biological activities through detailed diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of lanostane-type triterpenes.

Introduction

Poria cocos, a fungus belonging to the Polyporaceae family, has a long history of use in traditional Asian medicine for its diverse therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects[1]. The primary bioactive constituents responsible for these activities are believed to be a class of tetracyclic triterpenoids known as lanostane triterpenoids[2][3][4].

In 2002, a study by Ukiya et al. led to the discovery and characterization of two novel 3,4-seco-lanostane-type triterpenes from the sclerotium of Poria cocos: poricoic acid G and this compound[5]. The structure of this compound was established as 16α-hydroxy-3,4-seco-24-methyllanosta-4(28),8,24(24(1))-triene-3,21-dioic acid through spectroscopic methods[5]. This discovery highlighted the chemical diversity of triterpenoids within Poria cocos and prompted further investigation into their biological activities.

Physicochemical Properties of this compound

This compound is a dicarboxylic acid and a secondary alcohol, classified as a tricyclic triterpenoid[6]. Its molecular formula is C31H48O5, with a molecular weight of 500.7 g/mol [6].

| Property | Value | Source |

| Molecular Formula | C31H48O5 | --INVALID-LINK-- |

| Molecular Weight | 500.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | --INVALID-LINK-- |

Experimental Protocols

Isolation and Purification of this compound

While the specific, detailed protocol for the isolation of this compound from the original discovery paper by Ukiya et al. (2002) is not publicly available, a general and widely used methodology for the extraction and purification of lanostane-type triterpenoids from Poria cocos can be described. This protocol typically involves solvent extraction followed by a series of chromatographic separations.

3.1.1. General Extraction and Fractionation Workflow

The following diagram illustrates a common workflow for the extraction and initial fractionation of triterpenoids from Poria cocos.

3.1.2. Detailed Protocol for Triterpenoid Isolation

This protocol is a composite based on methodologies reported for the isolation of various lanostane triterpenoids from Poria cocos[2][3][4].

Materials and Equipment:

-

Dried sclerotium of Poria cocos

-

95% Ethanol

-

Petroleum ether

-

Ethyl acetate

-

Methanol

-

Silica gel (100-200 mesh and 200-300 mesh)

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Glass columns for chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Extraction:

-

Pulverize the dried sclerotium of Poria cocos (e.g., 2 kg).

-

Reflux the powdered material with 95% ethanol (e.g., 10 L) for 3 hours. Repeat this step three times.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.

-

Collect the ethyl acetate fraction, which is typically enriched with triterpenoids, and concentrate it to dryness.

-

-

Column Chromatography (Silica Gel):

-

Subject the dried ethyl acetate extract to silica gel column chromatography (100-200 mesh).

-

Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 1:0 to 0:1).

-

Monitor the fractions using TLC and combine fractions with similar profiles.

-

-

Further Purification (Sephadex LH-20 and HPLC):

-

Further purify the combined fractions containing the target compounds using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification of individual compounds, including this compound, is typically achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol/water or acetonitrile/water with a small amount of acid like formic acid).

-

Biological Activity Assays

3.2.1. Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This assay is a common method to screen for anti-tumor-promoting activity. This compound was first identified as having inhibitory effects in this assay[5].

Materials and Equipment:

-

Raji cells (EBV-positive lymphoblastoid cell line)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) (tumor promoter)

-

n-Butyric acid (inducer)

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescence microscope

-

Slides and coverslips

-

Phosphate-buffered saline (PBS)

-

Acetone for cell fixation

-

Human serum containing high-titer antibodies to EBV-EA (or specific monoclonal antibodies)

-

FITC-conjugated anti-human IgG antibody

Procedure:

-

Cell Culture and Induction:

-

Culture Raji cells in RPMI 1640 medium with 10% FBS.

-

Incubate the cells (e.g., 1 x 10^6 cells/mL) for a set period (e.g., 48 hours) in the presence of an inducer (e.g., n-butyric acid) and a tumor promoter (TPA).

-

Simultaneously, treat the cells with various concentrations of the test compound (this compound).

-

-

Immunofluorescence Staining:

-

After incubation, wash the cells with PBS and prepare smears on slides.

-

Fix the cells with acetone.

-

Stain the fixed cells with human serum containing anti-EBV-EA antibodies, followed by a FITC-conjugated anti-human IgG antibody.

-

-

Analysis:

-

Observe the slides under a fluorescence microscope and count the number of EA-positive cells.

-

Calculate the percentage of EA-positive cells relative to the total number of cells.

-

Determine the concentration of the test compound that inhibits EBV-EA activation by 50% (IC50).

-

3.2.2. Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials and Equipment:

-

Human cancer cell lines (e.g., HL-60 - promyelocytic leukemia)

-

Culture medium appropriate for the cell line

-

96-well plates

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50).

-

Quantitative Data

The inhibitory effects of this compound and related compounds on TPA-induced EBV-EA activation are summarized below. It is important to note that the specific IC50 value for this compound from the original discovery paper is not available in the provided search results. The data for poricoic acid G, discovered in the same study, is included for reference.

| Compound | Bioassay | Cell Line | IC50 (or % Inhibition) | Source |

| Poricoic Acid G | Cytotoxicity | HL-60 | GI50: 39.3 nM | --INVALID-LINK--[5] |

| Poricoic Acids | EBV-EA Activation Inhibition | Raji | Potent inhibitory effects | --INVALID-LINK--[5] |

Signaling Pathways

The inhibitory effect of this compound on TPA-induced EBV-EA activation suggests its interference with specific cellular signaling pathways. TPA is a known activator of protein kinase C (PKC). The activation of PKC by TPA initiates a downstream signaling cascade that involves the transcription factors NF-κB and AP-1, which ultimately leads to the expression of EBV lytic genes[2][10][11].

The following diagram illustrates the proposed signaling pathway for TPA-induced EBV reactivation and the potential point of inhibition by this compound.

Conclusion

This compound, a 3,4-seco-lanostane triterpenoid from Poria cocos, has demonstrated noteworthy biological activity, particularly in the inhibition of tumor promotion. This technical guide has provided a comprehensive overview of its discovery, along with generalized but detailed protocols for its isolation and the assessment of its biological effects. The elucidation of its mechanism of action, likely through the modulation of the PKC signaling pathway, opens avenues for further research into its therapeutic potential. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community to advance the study of this promising natural product and its potential applications in drug development. Further research is warranted to determine the precise quantitative yield of this compound from Poria cocos and to fully characterize its pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. 12-O-tetradecanoylphorbol-13-acetate induces Epstein-Barr virus reactivation via NF-kappaB and AP-1 as regulated by protein kinase C and mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic lanostane-type triterpenes from the fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactivation and lytic replication of EBV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Labyrinth of Lanostane: An In-Depth Technical Guide to the Biosynthetic Pathway of Lanostane-Type Triterpenes in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the biosynthetic pathway of lanostane-type triterpenes in fungi. These complex secondary metabolites exhibit a wide range of pharmacological activities, making them a focal point for drug discovery and development. This document details the enzymatic cascade from simple precursors to the diverse array of lanostane derivatives, presents quantitative data, outlines key experimental protocols, and visualizes the intricate molecular pathways.

The Core Biosynthetic Pathway: From Acetyl-CoA to the Lanostane Skeleton

The journey to lanostane-type triterpenes begins with the mevalonate (MVA) pathway, a fundamental metabolic route in fungi for the synthesis of isoprenoid precursors. This pathway culminates in the formation of the tetracyclic lanostane core, the foundational structure for a vast and diverse class of bioactive compounds.

The initial steps of the MVA pathway convert acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). The first committed step towards triterpenoid biosynthesis is the head-to-head condensation of two FPP molecules by squalene synthase to produce squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase.

The pivotal cyclization of 2,3-oxidosqualene is catalyzed by the enzyme oxidosqualene cyclase, specifically lanosterol synthase in fungi, to form lanosterol, the parent compound of all lanostane-type triterpenes.[1][2] This complex enzymatic reaction proceeds through a series of carbocation intermediates, resulting in the characteristic tetracyclic lanostane skeleton.[1]

Key Enzymes in Lanostane Biosynthesis and Diversification

Following the formation of the lanosterol backbone, a suite of tailoring enzymes, primarily from the cytochrome P450 (CYP) superfamily, introduce a vast array of chemical modifications. These modifications, including hydroxylations, oxidations, and reductions, are responsible for the immense structural diversity of lanostane-type triterpenes found in fungi.[3][4]

Lanosterol Synthase (LSS) / Oxidosqualene Cyclase (OSC): This enzyme is the gatekeeper to lanostane biosynthesis, catalyzing the intricate cyclization of linear 2,3-oxidosqualene into the tetracyclic lanosterol.[2] The activity of LSS is a critical control point in the pathway.

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is responsible for the majority of the structural modifications to the lanostane skeleton.[3][4] Different CYP enzymes exhibit distinct regio- and stereospecificity, leading to the production of a wide variety of lanostane derivatives. For example, in the biosynthesis of ganoderic acids in Ganoderma lucidum, various CYPs are involved in the oxidation of the lanosterol core at different positions.[5]

Other Modifying Enzymes: Besides CYPs, other enzymes such as reductases, dehydrogenases, and transferases can also be involved in the late steps of lanostane biosynthesis, further contributing to their structural diversification.

Regulation of Lanostane-Type Triterpene Biosynthesis

The production of lanostane-type triterpenes in fungi is a tightly regulated process, influenced by both developmental cues and environmental stimuli. This regulation occurs primarily at the transcriptional level, involving a network of transcription factors and signaling molecules.

Transcription Factors: While the specific transcription factors directly regulating lanostane biosynthesis in many fungi are still under investigation, members of the WRKY family of transcription factors are known to play significant roles in regulating secondary metabolism in plants and fungi.[6][7] These transcription factors can bind to specific DNA sequences (W-boxes) in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription.

Elicitors: The production of lanostane-type triterpenes can be significantly enhanced by the application of elicitors, such as methyl jasmonate (MeJA).[8][9] MeJA is a signaling molecule that can induce the expression of genes involved in secondary metabolite biosynthesis, leading to increased accumulation of the final products. For instance, treatment of Inonotus baumii with MeJA has been shown to increase triterpenoid yield by over four-fold.[10]

Quantitative Data on Lanostane-Type Triterpene Production

The yield of lanostane-type triterpenes can vary significantly depending on the fungal species, culture conditions, and the presence of elicitors. The following tables summarize some of the reported quantitative data.

| Fungal Species | Triterpenoid | Growth Stage/Condition | Yield | Reference |

| Ganoderma lucidum | Total Triterpenoids | Immature Fruiting Body | 12.1 mg/g dry weight | [11] |

| Ganoderma lucidum | Ganoderic Acid T | Immature Fruiting Body | 16.5 µg/mg dry weight | [11] |

| Ganoderma lucidum | Ganoderic Acid S | Immature Fruiting Body | 14.3 µg/mg dry weight | [11] |

| Ganoderma lucidum | Ganoderic Acid Me | Immature Fruiting Body | 12.5 µg/mg dry weight | [11] |

| Sanghuangporus baumii | Total Triterpenoids | 250 µmol/L Methyl Jasmonate | 23.31 mg/g | [8] |

| Inonotus baumii | Total Triterpenoids | 150 µmol/L Methyl Jasmonate | 12.61 mg/g dry weight | [9] |

| Ganoderma applanatum | Ganoderic Acid A | 150 µM Methyl Jasmonate (Day 6) | ~1.8 mg/g dry weight | [7][12] |

| Ganoderma applanatum | Ganoderic Acid C | 150 µM Methyl Jasmonate (Day 6) | ~0.7 mg/g dry weight | [7][12] |

| Wolfiporia cocos | Pachymic Acid | Optimized Liquid Fermentation | 1.25 mg/g | [13] |

| Enzyme | Fungal Source | Substrate | Product | Kinetic Parameters | Reference |

| Lanosterol Synthase | Saccharomyces cerevisiae | 2,3-Oxidosqualene | Lanosterol | Data not readily available in searches | |

| CYP512U6 | Ganoderma lucidum | Ganoderic Acid DM | Hainanic Acid A | Data not readily available in searches | [14] |

| CYP512U6 | Ganoderma lucidum | Ganoderic Acid TR | Ganoderic Acid Jc | Data not readily available in searches | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of lanostane-type triterpene biosynthesis.

Quantitative Analysis of Lanostane-Type Triterpenes by HPLC

This protocol outlines a general method for the extraction and quantification of lanostane-type triterpenes from fungal mycelia or fruiting bodies using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fungal biomass (lyophilized and ground to a fine powder)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid (HPLC grade)

-

Reference standards of the target triterpenoids

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of the powdered fungal material into a centrifuge tube.

-

Add 10 mL of methanol and vortex thoroughly.

-

Sonication: Sonicate the mixture in an ultrasonic bath for 30-60 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

-

-

HPLC Analysis:

-

Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

-

Prepare a series of standard solutions of the target triterpenoids in methanol at known concentrations.

-

Set up the HPLC method. An example gradient elution is as follows:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 0-5 min, 20% B; 5-30 min, 20-80% B; 30-40 min, 80-100% B; 40-45 min, 100% B; 45-50 min, 100-20% B.

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 254 nm (or a wavelength appropriate for the target compounds).

-

-

Inject the standards and the sample extracts into the HPLC system.

-

-

Data Analysis:

-

Identify the peaks of the target triterpenoids in the sample chromatograms by comparing their retention times with those of the standards.

-

Generate a calibration curve by plotting the peak area of the standards against their concentrations.

-

Quantify the amount of each triterpenoid in the samples using the calibration curve.

-

Heterologous Expression of Fungal Biosynthetic Genes in Saccharomyces cerevisiae

This protocol describes a general workflow for the functional characterization of fungal genes involved in lanostane biosynthesis by expressing them in a yeast host.

Materials:

-

Saccharomyces cerevisiae strain (e.g., WAT11, which overexpresses a cytochrome P450 reductase)

-

Yeast expression vector (e.g., pYES-DEST52)

-

Fungal cDNA library or total RNA

-

Restriction enzymes and T4 DNA ligase (for traditional cloning) or recombination-based cloning kit

-

Competent E. coli cells

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Yeast growth media (YPD, selective media)

-

Induction medium (e.g., containing galactose)

-

GC-MS or LC-MS for metabolite analysis

Procedure:

-

Gene Cloning:

-

Isolate the target gene (e.g., a candidate CYP) from the fungal cDNA using PCR with primers containing appropriate restriction sites or recombination sequences.

-

Clone the PCR product into the yeast expression vector.

-

Transform the ligation or recombination mixture into competent E. coli cells for plasmid amplification.

-

Verify the correct insertion of the gene by colony PCR and DNA sequencing.

-

-

Yeast Transformation:

-

Transform the confirmed expression plasmid into the S. cerevisiae host strain using the lithium acetate/PEG method.

-

Plate the transformed cells on selective medium to isolate positive transformants.

-

-

Protein Expression and Functional Assay:

-

Inoculate a single colony of a positive transformant into selective liquid medium and grow overnight.

-

Inoculate a larger volume of induction medium with the overnight culture to a starting OD600 of ~0.4.

-

Induce protein expression by adding galactose to the medium.

-

If the substrate for the enzyme is not endogenously produced by yeast, it may need to be added to the culture medium.

-

Continue to incubate the culture for 48-72 hours.

-

-

Metabolite Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Extract the metabolites from the cell pellet and the culture medium using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS or LC-MS to identify the product of the heterologously expressed enzyme. Compare the metabolite profile to that of a yeast strain transformed with an empty vector (negative control).

-

CRISPR/Cas9-Mediated Gene Knockout for Functional Genomics

This protocol provides a general framework for using the CRISPR/Cas9 system to create gene knockouts in fungi to study the function of genes in the lanostane biosynthetic pathway. This example is based on protocols developed for Ganoderma lucidum.[5][15]

Materials:

-

Fungal protoplasts

-

Cas9 expression vector (optimized for the target fungus)

-

sgRNA expression vector or in vitro transcribed sgRNA

-

PEG-calcium chloride solution for transformation

-

Regeneration medium

-

Genomic DNA extraction kit

-

PCR reagents and primers for verification

Procedure:

-

sgRNA Design and Vector Construction:

-

Design one or more single-guide RNAs (sgRNAs) targeting the gene of interest.

-

Clone the sgRNA sequence(s) into an appropriate expression vector.

-

-

Protoplast Preparation and Transformation:

-

Prepare high-quality protoplasts from young fungal mycelia using an enzymatic digestion mixture.

-

Co-transform the protoplasts with the Cas9 expression plasmid and the sgRNA expression plasmid(s) using a PEG-mediated method.

-

-

Regeneration and Selection of Mutants:

-

Plate the transformed protoplasts on regeneration medium.

-

If a selectable marker is used, select for transformants on the appropriate medium.

-

-

Mutant Screening and Verification:

-

Isolate individual colonies and extract their genomic DNA.

-

Screen for mutations in the target gene by PCR amplification of the target region followed by DNA sequencing to identify insertions, deletions, or other mutations.

-

-

Phenotypic Analysis:

-

Analyze the metabolite profile of the knockout mutants using HPLC or LC-MS to determine the effect of the gene knockout on lanostane-type triterpene production.

-

Conclusion

The biosynthetic pathway of lanostane-type triterpenes in fungi is a complex and fascinating area of research with significant implications for drug discovery and biotechnology. This guide has provided a comprehensive overview of the core pathway, the key enzymes involved, the regulatory mechanisms, and detailed experimental protocols for studying this important class of natural products. Further research into the specific enzymes and regulatory networks will undoubtedly unlock the full potential of these bioactive fungal metabolites.

References

- 1. iitg.ac.in [iitg.ac.in]

- 2. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 3. Secondary Metabolites of Fomitopsis betulina: Chemical Structures, Biological Activity and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WRKY transcription factor - Wikipedia [en.wikipedia.org]

- 7. Regulation of Specialized Metabolism by WRKY Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A CRISPR/Cas9-mediated gene knockout system in Aspergillus luchuensis mut. kawachii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Applications of CRISPR/Cas9 in the Synthesis of Secondary Metabolites in Filamentous Fungi [frontiersin.org]

- 10. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 11. WRKYs as regulatory hubs of secondary metabolic networks: Diverse inducers and distinct responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Enigmatic Anti-Cancer Potential of Poricoic Acid H: An In-Depth Technical Guide to its Closely-Related Analogue, Poricoic Acid A

A Note to the Reader: Scientific literature on the specific anti-cancer mechanism of action of Poricoic acid H is currently limited. Initial studies have identified this compound as a lanostane-type triterpene isolated from Poria cocos with demonstrated inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, suggesting potential anti-tumor promoting properties.[1][2] However, detailed investigations into its direct effects on cancer cell signaling pathways and molecular targets are not yet available.

In light of this, this technical guide will provide a comprehensive overview of the well-researched, structurally similar compound, Poricoic acid A (PAA) . PAA, also a major triterpenoid from Poria cocos, has been the subject of numerous studies elucidating its anti-cancer activities. The information presented herein on PAA can serve as a valuable proxy and a foundational framework for researchers, scientists, and drug development professionals interested in the therapeutic potential of the poricoic acid family of compounds, including this compound.

Executive Summary

Poricoic acid A has emerged as a promising natural compound with potent anti-neoplastic activities across a range of cancer types, including lung, ovarian, and leukemia.[3][4][5] Its mechanism of action is multifaceted, primarily centered on the induction of apoptosis and autophagy, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[6][7][8] This guide synthesizes the current understanding of PAA's effects on cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Core Mechanisms of Action of Poricoic Acid A in Cancer Cells

Induction of Apoptosis

PAA is a potent inducer of apoptosis in various cancer cell lines. In non-small cell lung cancer (NSCLC) cells (H460 and H1299), PAA treatment leads to a dose-dependent increase in apoptotic cells.[3][7] Similarly, in ovarian cancer (SKOV3) and T-cell acute lymphoblastic leukemia (T-ALL) cell lines, PAA effectively triggers apoptotic cell death.[4][5] This is often accompanied by the activation of caspases, key executioners of apoptosis. For instance, in SKOV3 cells, PAA treatment increases the activity of caspase-3, -8, and -9.[4]

Modulation of Autophagy

Autophagy, a cellular self-degradation process, is also significantly modulated by PAA. In ovarian cancer cells, PAA induces autophagy, as evidenced by an increased ratio of LC3-II/LC3-I, a key marker of autophagosome formation.[4][8] The interplay between PAA-induced apoptosis and autophagy appears to be a crucial aspect of its anti-cancer effects. In T-ALL, PAA-induced autophagic cell death is a significant contributor to its anti-leukemic activity.[5]

Cell Cycle Arrest

PAA has been shown to arrest the cell cycle at the G2/M phase in lung cancer cells.[6][7] This prevents cancer cells from progressing through mitosis, ultimately leading to a halt in proliferation. The G2/M arrest is associated with the modulation of cell cycle regulatory proteins, including CDK1, Cyclin B1, and CDC25C.[4]

Inhibition of Metastasis

The metastatic spread of cancer is a major cause of mortality. PAA has demonstrated the ability to inhibit the migration and invasion of cancer cells. In ovarian cancer cells, PAA suppresses cellular migration and invasion in a dose-dependent manner.[4][8]

Key Signaling Pathways Targeted by Poricoic Acid A

MEK/ERK Signaling Pathway

A primary mechanism of action for PAA in lung cancer is the direct targeting and inhibition of the MEK/ERK signaling pathway.[7][9] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers. PAA has been shown to directly bind to MEK1/2, leading to the downregulation of phosphorylated MEK1/2 and ERK1/2.[7]

mTOR Signaling Pathway

In ovarian cancer, PAA's induction of apoptosis and autophagy is mediated through the modulation of the mTOR/p70s6k signaling axis.[4][8] PAA treatment leads to a significant reduction in the phosphorylation of both mTOR and its downstream target p70s6k. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

AMPK Signaling Pathway

The activation of AMP-activated protein kinase (AMPK) is another mechanism by which PAA exerts its anti-cancer effects. In T-ALL, PAA-induced autophagy is regulated by the AMPK/mTOR signaling pathway.[5] AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of anabolic processes like cell growth and proliferation, and the induction of catabolic processes like autophagy.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Poricoic acid A on cancer cells.

Table 1: Cytotoxicity of Poricoic Acid A in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| H460 | Lung Cancer | CCK-8 | 100-250 µg/mL | Dose-dependent decrease in cell viability | [3] |

| H1299 | Lung Cancer | CCK-8 | 100-250 µg/mL | Dose-dependent decrease in cell viability | [3] |

| SKOV3 | Ovarian Cancer | CCK-8 | 30-80 µg/mL | Dose-dependent decrease in cell viability | [4] |

| T-ALL cell lines | Leukemia | Not Specified | Not Specified | Reduced cell viability | [5] |

| HL-60 | Leukemia | Not Specified | GI50: 39.3 nM (Poricoic Acid G) | Significant cytotoxicity | [1] |

Table 2: Effects of Poricoic Acid A on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Parameter | Concentration | Result | Reference |

| H460 | Lung Cancer | Apoptosis | 100-250 µg/mL | Increased percentage of apoptotic cells | [3] |

| H1299 | Lung Cancer | Apoptosis | 100-250 µg/mL | Increased percentage of apoptotic cells | [3] |

| SKOV3 | Ovarian Cancer | Apoptosis | 80 µg/mL | >40% of cells in early or late apoptosis | [4] |

| H460 | Lung Cancer | Cell Cycle | 100 & 200 µg/mL | G2/M phase arrest | [4] |

| H1299 | Lung Cancer | Cell Cycle | 100 & 200 µg/mL | G2/M phase arrest | [4] |

Table 3: In Vivo Efficacy of Poricoic Acid A

| Cancer Model | Dosing | Outcome | Reference |

| SKOV3 Xenograft | Not Specified | 70% reduction in tumor weight | [4] |

| H460 Xenograft | 10, 20, 30 mg/kg | Dose-dependent inhibition of tumor growth | [10] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex interactions, the following diagrams were generated using Graphviz (DOT language).

Caption: PAA inhibits the MEK/ERK signaling pathway in lung cancer cells.

Caption: PAA induces autophagy and apoptosis via mTOR pathway inhibition.

Caption: General experimental workflow for evaluating PAA's anti-cancer effects.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature on Poricoic acid A.

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Cancer cells (e.g., H460, H1299, SKOV3) are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and cultured for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Poricoic acid A (e.g., 0, 30, 50, 80 µg/mL or 0, 100, 150, 200, 250 µg/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with varying concentrations of Poricoic acid A for a designated time (e.g., 24 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with Poricoic acid A, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature, followed by incubation with primary antibodies (e.g., against p-MEK, p-ERK, p-mTOR, LC3, cleaved caspase-3) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Human cancer cells (e.g., H460 or SKOV3) are subcutaneously injected into the flank of athymic nude mice.

-

Tumor Growth and Treatment Initiation: When tumors reach a palpable size, the mice are randomly assigned to control and treatment groups. Poricoic acid A (e.g., 10, 20, 30 mg/kg) or vehicle is administered daily via intraperitoneal injection or oral gavage.

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

Poricoic acid A exhibits significant anti-cancer activity through the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as MEK/ERK and mTOR. The data presented in this guide provide a strong rationale for its further development as a potential therapeutic agent.

While the direct anti-cancer mechanisms of this compound remain to be elucidated, the extensive research on Poricoic acid A suggests that this compound may possess similar biological activities. Future research should focus on:

-

Directly investigating the effects of this compound on a panel of cancer cell lines to determine its cytotoxicity, and its impact on apoptosis, autophagy, and the cell cycle.

-

Identifying the specific molecular targets and signaling pathways modulated by this compound.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

A deeper understanding of the structure-activity relationships within the poricoic acid family will be invaluable for the design and development of novel, potent, and specific anti-cancer drugs.

References

- 1. Inhibition of tumor-promoting effects by poricoic acids G and H and other lanostane-type triterpenes and cytotoxic activity of poricoic acids A and G from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gp-tcm.org [gp-tcm.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Poricoic acid A (PAA) inhibits T-cell acute lymphoblastic leukemia through inducing autophagic cell death and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Poricoic acid A attenuates renal fibrosis by inhibiting endoplasmic reticulum stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Triterpenoid Arsenal of Wolfiporia cocos: A Technical Guide to Biological Activity

The sclerotium of the fungus Wolfiporia cocos, known in traditional medicine as Fuling or Hoelen, is a rich source of lanostane-type triterpenoids.[1][2] These compounds have garnered significant attention from the scientific community for their diverse and potent pharmacological effects, positioning them as promising candidates for novel drug development.[3][4] Modern pharmacological studies have revealed a wide spectrum of biological activities, including anti-inflammatory, antitumor, immunomodulatory, and antihyperglycemic effects.[5][6] This guide provides an in-depth overview of the biological activities of key triterpenoids from W. cocos, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer and Cytotoxic Activities

Triterpenoids from W. cocos exhibit significant cytotoxic effects against a variety of cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7][8] Pachymic acid, in particular, is one of the most studied triterpenoids for its anticancer properties.[9][10]

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds has been quantified in numerous studies, with IC50 values indicating potent activity against various cancer cell lines.

| Triterpenoid | Cancer Cell Line | Activity | IC50 Value (µM) | Reference(s) |

| Pachymic Acid | Pancreatic (BxPc-3) | Anti-proliferative | 0.26 | [7] |

| Pachymic Acid | SARS-CoV-2 3CLpro | Antiviral | 18.607 | [1] |

| Dehydropachymic Acid | Pancreatic (BxPc-3) | Anti-proliferative | 1.02 | [7] |

| Polyporenic Acid C | Pancreatic (BxPc-3) | Anti-proliferative | 21.76 | [7] |

| Tumulosic Acid | Hepatoma (HepG2) | Anti-proliferative | 7.36 ± 0.98 | [10] |

| Tumulosic Acid | Oral Squamous Carcinoma (HSC-2) | Anti-proliferative | 2.50 ± 0.15 | [10] |

| Poricotriol A | Leukemia (HL60) | Cytotoxic | 1.2 | [11] |

| Poricotriol A | Lung Cancer (A549) | Cytotoxic | 5.5 | [11] |

Mechanisms of Action in Cancer

The anticancer effects of W. cocos triterpenoids are mediated by their influence on several critical signaling pathways.

-

Apoptosis Induction: Pachymic acid has been shown to induce apoptosis in lung cancer cells by activating ROS-dependent JNK and ER stress pathways.[12] In leukemia cells, apoptosis is induced via both the mitochondrial (caspase-9 activation, Bax/Bcl-2 ratio increase) and death receptor (caspase-8 activation) pathways.[5][11]

-

Cell Cycle Arrest: The anti-proliferative effects on pancreatic cancer cells are mediated by cell cycle arrest at the G0/G1 phase.[7] Pachymic acid can also block the cell cycle by downregulating the expression of CDK1, CDK2, CDK4, and cyclin E.[1]

-

Inhibition of Metastasis: Triterpenes from W. cocos can suppress the invasive behavior of pancreatic cancer cells by downregulating the expression of matrix metalloproteinase-7 (MMP-7).[7]

-

Signaling Pathway Modulation: Pachymic acid is known to inhibit the PI3K/Akt and ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[12] It can also specifically activate pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism.[1][2]

Experimental Protocol: Cytotoxicity Assay (MTT/CCK-8)

-

Cell Culture: Cancer cells (e.g., Panc-1, A549, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the purified triterpenoid (e.g., pachymic acid) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

-

Viability Assessment:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

CCK-8 Assay: CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 1-4 hours. The absorbance is measured at 450 nm.

-

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Lanostane triterpenoids from W. cocos demonstrate potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[13][14]

Quantitative Anti-inflammatory Data

The inhibitory effects of these triterpenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages are a common measure of their anti-inflammatory potential.

| Triterpenoid | Cell Line | Activity | IC50 Value (µM) | Reference(s) |

| Poricoic Acid GM | RAW264.7 | NO Inhibition | 9.73 | [13][14][15] |

| Triterpenoid Compound 22 | RAW264.7 | NO Inhibition | 18.27 | [16] |

| Triterpenoid Compound 29 | RAW264.7 | NO Inhibition | 16.87 | [16] |

| Triterpenoid Compound 40 | RAW264.7 | NO Inhibition | 16.8 ± 2.7 | [16] |

| Triterpenoid Compound 44 | RAW264.7 | NO Inhibition | 18.2 ± 3.3 | [16] |

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity is primarily attributed to the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.[13][14]

-

NF-κB Pathway Inhibition: Poricoic acid GM suppresses the phosphorylation of IκBα.[14] This prevents the nuclear translocation of the NF-κB transcription factor, thereby inhibiting the expression of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF-α, IL-1β, and IL-6.[13][14]

-

Nrf2 Pathway Activation: These triterpenoids can inhibit the dissociation of Keap1 from Nrf2, leading to the activation and nuclear translocation of Nrf2.[13][14] Nrf2 then upregulates the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), which has anti-inflammatory properties.[13]

-

MAPK Pathway Modulation: The MAPK signaling pathway is also implicated in mediating the anti-inflammatory effects of these compounds.[14]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture and Seeding: RAW264.7 murine macrophages are cultured and seeded into 96-well plates as described for the cytotoxicity assay.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the test triterpenoid for 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response. Control wells receive no LPS.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

50-100 µL of culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Immunomodulatory Effects

Triterpenoids from W. cocos also exhibit significant immunoregulatory activities, primarily by modulating T-helper cell responses.[17][18]

-

Enhancement of Th1 Response: An extract rich in lanostane triterpenoids was shown to enhance non-specific (innate) immunity by activating natural killer (NK) cells and promoting the secretion of interferon-gamma (IFN-γ) by Type 1 T-helper (Th1) cells.[17][18]

-

Suppression of Th2 Response: The same extract significantly decreased the secretion of interleukin-4 (IL-4) and IL-5 by Type 2 T-helper (Th2) cells, which are associated with allergic responses.[17][18]

This dual activity suggests that these compounds can shift the immune balance towards a Th1-dominant response, which is beneficial for host defense against intracellular pathogens and for antitumor immunity. Tumulosic acid, specifically, was identified as an active component that increases IFN-γ secretion.[18]

Other Biological Activities

-

α-Glucosidase Inhibition: Certain lanostane-type triterpenes isolated from the peels of Poria cocos have demonstrated moderate α-glucosidase inhibitory activity, suggesting a potential role in managing hyperglycemia.[19][20] For instance, compound 2, (20R)‐3β,23‐dihydroxy‐lanosta‐7,9(11),24(25)‐triene‐21‐oic acid, showed an IC50 value of 132.1 ± 3.4 µM.[19]

-

Antiviral and Antibacterial Effects: Pachymic acid has shown in vitro inhibitory effects on the SARS-CoV-2 3CL hydrolytic enzyme (IC50 = 18.607 µM) and antiviral activity against the Epstein-Barr virus.[1] It also exhibits antibacterial activity against Escherichia coli by inhibiting biofilm formation.[1]

Conclusion

The triterpenoids isolated from Wolfiporia cocos represent a class of natural products with a remarkable range of biological activities. Their potent anticancer and anti-inflammatory effects, underpinned by the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt, make them highly attractive for further investigation. The immunomodulatory and antihyperglycemic properties further broaden their therapeutic potential. The data and protocols summarized in this guide underscore the importance of these compounds as lead structures in the development of new pharmaceuticals for a variety of human diseases. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

- 1. Pharmacological profiles and therapeutic applications of pachymic acid (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profiles and therapeutic applications of pachymic acid (Review) - ProQuest [proquest.com]

- 3. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of the Characteristics of Triterpenoid Transcriptome from Different Strains of Wolfiporia cocos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]

- 6. The Role of Wolfiporia cocos (F. A. Wolf) Ryvarden and Gilb. Polysaccharides in Regulating the Gut Microbiota and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and bioactivity evaluation of pachymic acid derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb [frontiersin.org]

- 17. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Lanostane-Type Triterpenes From Poria cocos Peels and Their α-Glucosidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Poricoic Acid H: A Deep Dive into its Immunomodulatory Potential

For Immediate Release

Shanghai, China – November 18, 2025 – Poricoic acid H, a lanostane-type triterpenoid isolated from the medicinal mushroom Poria cocos, is emerging as a significant immunomodulatory agent with potential therapeutic applications in inflammatory diseases. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its effects on key inflammatory pathways and presenting relevant experimental data and methodologies for researchers, scientists, and drug development professionals.

Abstract

This compound has demonstrated notable immunomodulatory and anti-inflammatory properties. Scientific investigations have revealed its ability to modulate critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Transforming Growth Factor-beta/Smad (TGF-β/Smad). This document synthesizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the implicated signaling cascades to facilitate further research and development in this promising area.

Quantitative Data on Bioactivity

The biological activity of this compound has been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its effects across different experimental setups.

| Cell Line | Assay | IC50 Value (µM) | Reference |

| HL-60 | Cytotoxicity | 47.97 ± 2.19 | [1][2] |

| Table 1: Cytotoxicity of this compound. |

Note: While specific IC50 values for the inhibition of inflammatory markers such as nitric oxide (NO), TNF-α, IL-6, and IL-1β by pure this compound are not yet prominently available in the literature, studies on extracts containing this compound and related compounds from Poria cocos indicate significant anti-inflammatory effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols used to investigate the immunomodulatory effects of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound for a specified duration before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

The inhibitory effect of this compound on NO production is a key indicator of its anti-inflammatory potential.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite based on a standard curve generated with sodium nitrite.

Cytokine Measurement by ELISA

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

Western blotting is employed to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.

Protocol:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, IκBα, p-ERK, p-p38, p-Smad3, Smad3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

Immunofluorescence for NF-κB Nuclear Translocation

This technique visualizes the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Protocol:

-

Grow RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound and/or LPS as described previously.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with an anti-p65 antibody overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the effect of this compound on protein-protein interactions, such as that between TGF-β receptor I (TGF-βRI) and Smad3.

Protocol:

-

Lyse treated cells with a non-denaturing lysis buffer.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the lysates with an antibody against the target protein (e.g., TGF-βRI) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes and analyze by Western blotting using an antibody against the interacting protein (e.g., Smad3).

Signaling Pathways and Mechanisms of Action

This compound exerts its immunomodulatory effects by targeting key inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation.

References

Preliminary Anti-Tumor Screening of Poricoic Acid H: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic acid H, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has emerged as a compound of interest in oncology research. Preliminary screenings have demonstrated its potential as an anti-tumor agent, exhibiting both tumor-promoting inhibitory effects and direct cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the initial anti-tumor screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the known signaling pathways involved in its mechanism of action.

Introduction

Triterpenoids derived from natural sources are a significant class of compounds investigated for their pharmacological properties, including anti-cancer activities. This compound is a 3,4-seco-lanostane-type triterpene that has been identified as a potential candidate for further pre-clinical and clinical development. Initial studies have focused on its ability to inhibit tumor promotion and induce cell death in cancer cells, suggesting its potential as a chemotherapeutic or chemopreventive agent. This document consolidates the available data on the preliminary anti-tumor evaluation of this compound to serve as a foundational resource for researchers in the field.

In Vitro Anti-Tumor Activity

The anti-tumor potential of this compound has been evaluated through its inhibitory effects on tumor promotion and its direct cytotoxic activity against human cancer cell lines.

Inhibition of Tumor Promotion

An early investigation into the bioactivity of this compound demonstrated its potent inhibitory effect on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1]. The inhibition of EBV-EA activation is a well-established in vitro assay to identify potential cancer chemopreventive agents.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against human leukemia and lung cancer cell lines. The 50% inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 47.97 ± 2.19 |

| A549 | Lung Carcinoma | 107.80 ± 3.45 |

| MRC-5 | Normal Lung Fibroblast | 79.72 ± 4.74 |

Table 1: Cytotoxicity of this compound against Human Cancer and Normal Cell Lines.

Mechanism of Action: Induction of Apoptosis

Preliminary mechanistic studies suggest that this compound exerts its anti-tumor effects, at least in part, by inducing apoptosis, or programmed cell death. Research has indicated that in human lung cancer A549 cells, this compound activates caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.

Proposed Signaling Pathway

The activation of caspase-8 by this compound suggests the involvement of the death receptor pathway. This pathway is typically initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins and pro-caspase-8, resulting in its activation. Activated caspase-8 can then directly cleave and activate downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.

Experimental Protocols

This section provides an overview of the methodologies employed in the preliminary anti-tumor screening of this compound.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is a standard method for screening potential cancer chemopreventive agents.

Experimental Workflow:

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Raji cells are seeded in 24-well plates.

-

The tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), is added to the cell culture to induce the expression of EBV-EA.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.

-

The cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

-

-

Detection of EBV-EA:

-

After incubation, the cells are harvested, washed, and smeared onto glass slides.

-

The smears are air-dried and fixed with acetone.

-

Indirect immunofluorescence is performed using high-titer EBV-EA-positive human serum as the primary antibody and a fluorescein-conjugated anti-human IgG as the secondary antibody.

-

-

Data Analysis:

-

The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.

-

The inhibitory effect of this compound is calculated relative to the control group (treated with TPA alone).

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Workflow:

-

Cell Seeding:

-

Human cancer cell lines (e.g., HL-60, A549) and a normal cell line (e.g., MRC-5) are cultured in their respective recommended media.

-

Cells are seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

A control group receives the vehicle (e.g., DMSO) at the same concentration used for the test compound.

-

The plates are incubated for 48 to 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

After the incubation period, MTT solution is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the control group.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

-

Caspase-8 Activation Assay

The activation of caspase-8 can be assessed using various methods, including Western blotting to detect the cleaved (active) form of the enzyme or colorimetric/fluorometric assays that measure its enzymatic activity.

-

Cell Treatment and Lysis:

-

A549 cells are treated with this compound at various concentrations for a specified time.

-

Cells are harvested and lysed to release cellular proteins.

-

-

Western Blot Analysis:

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific for cleaved caspase-8.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

-

Activity Assay:

-

Cell lysates are incubated with a specific caspase-8 substrate conjugated to a colorimetric (p-nitroaniline) or fluorometric (e.g., AFC) reporter molecule.

-

The cleavage of the substrate by active caspase-8 releases the reporter molecule, which can be quantified by measuring the absorbance or fluorescence.

-

Future Directions

The preliminary findings on the anti-tumor activity of this compound are promising and warrant further investigation. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines from different tissue origins.

-

In-Depth Mechanistic Studies: Further elucidating the apoptotic pathway, including the involvement of death receptors, downstream effector caspases, and the Bcl-2 family of proteins. Investigating other potential mechanisms of action, such as cell cycle arrest and anti-angiogenic effects.

-

In Vivo Efficacy Studies: Assessing the anti-tumor efficacy and safety of this compound in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of this compound to identify compounds with improved potency and selectivity.

Conclusion

This compound has demonstrated notable anti-tumor promoting effects and cytotoxic activity against selected cancer cell lines in preliminary screenings. The induction of apoptosis via the activation of caspase-8 provides initial insights into its mechanism of action. The data and protocols summarized in this whitepaper provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic. Continued investigation is crucial to fully characterize its pharmacological profile and to determine its potential for clinical application.

References

Poricoic Acid H: A Technical Guide on its Natural Source, Abundance, and Biological Interactions

Introduction

Poricoic acid H is a lanostane-type triterpenoid, a class of complex organic compounds widely distributed in fungi. It has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, abundance, experimental protocols for isolation and analysis, and the molecular signaling pathways modulated by this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Source and Abundance

The primary natural source of this compound is the fungus Poria cocos, also known by its synonym Wolfiporia cocos.[1] This edible and medicinal fungus grows on the roots of pine trees and has been a staple in traditional Chinese medicine for centuries. This compound, along with a variety of other triterpenoids, is found in different parts of the fungal sclerotium, which is the compact mass of hardened fungal mycelium that constitutes the medicinal part of the fungus.

High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS/MS) has been utilized to identify the chemical constituents of Poria cocos. These studies have tentatively identified the presence of this compound in the epidermis (the outer layer), the inner part of the sclerotium, and the fermented mycelia of the fungus.[2]

While comprehensive quantitative data for this compound remains limited in the currently available scientific literature, studies focusing on the quantification of other major triterpenoids in Poria cocos provide context for the general abundance of these compounds. The concentration of various triterpenoid acids can differ significantly between the different parts of the sclerotium and in fermented mycelia. For instance, some studies have shown that the epidermis of the sclerotium generally contains higher concentrations of triterpenoid acids compared to the inner part.[2]

The table below summarizes the distribution of this compound and provides an example of the quantitative abundance of other major triterpenoids in different parts of Poria cocos.

| Fungal Part | This compound Presence | Example Abundance of Other Major Triterpenoids |

| Epidermis (Sclerotium) | Tentatively Identified[2] | Dehydropachymic Acid: ~1.07 mg/g, Pachymic Acid: ~0.61 mg/g (in fermented mycelia)[2] |

| Inner Part (Sclerotium) | Tentatively Identified[2] | Varies, generally lower than the epidermis[2] |

| Fermented Mycelia | Tentatively Identified[2] | Dehydropachymic Acid: ~1.07 mg/g, Pachymic Acid: ~0.61 mg/g[2] |

Experimental Protocols

The isolation and analysis of this compound from Poria cocos involve multi-step procedures that leverage the physicochemical properties of triterpenoids. The following protocols are synthesized from methodologies reported in the scientific literature for the extraction and analysis of triterpenoids from this fungus.

Extraction of Triterpenoid Acids

This protocol outlines the general procedure for extracting crude triterpenoid acids from the dried sclerotium of Poria cocos.

-

Sample Preparation: The collected sclerotia (epidermis or inner part) or fermented mycelia are dried at 60°C to a constant weight and then pulverized into a fine powder.

-

Solvent Extraction:

-

The powdered material is extracted with a suitable organic solvent, typically methanol or ethanol, at a solid-to-liquid ratio of 1:10 (w/v).

-

The extraction is performed using ultrasonication or reflux for a defined period, for example, 1-2 hours.

-

The extraction process is repeated multiple times (e.g., three times) to ensure maximum yield.

-

The extracts are combined and filtered.

-

The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation and Purification

The crude extract, containing a mixture of triterpenoids and other secondary metabolites, is subjected to further fractionation and purification.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoids are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The triterpenoid-rich fraction is subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is often used as an initial purification step, with elution gradients of solvent mixtures (e.g., chloroform-methanol or hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a common method for the final purification of this compound. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small percentage of formic acid) is typically employed.

-

Identification and Quantification

The identification and quantification of this compound are performed using modern analytical techniques.

-

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS/MS):

-

Chromatographic Conditions: An Agilent 1290 Infinity LC system (or equivalent) equipped with a C18 column is used. The mobile phase typically consists of A) 0.1% formic acid in water and B) acetonitrile. A gradient elution program is applied.

-

Mass Spectrometry Conditions: An Agilent 6530 Q-TOF mass spectrometer (or equivalent) with an electrospray ionization (ESI) source operating in negative ion mode is used for detection. The fragment ions of this compound are analyzed for structural confirmation.[2] The MS/MS spectrum of this compound shows characteristic fragment ions resulting from the loss of water (H₂O), carbon dioxide (CO₂), and a side chain.[2]

-

-

Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) Detection:

-

Chromatographic Conditions: A Waters ACQUITY UPLC system (or equivalent) with a BEH C18 column is employed. The mobile phase is similar to that used in HPLC-QTOF-MS/MS.

-

Detection: The PDA detector is set at specific wavelengths (e.g., 210 nm and 245 nm) to detect and quantify the triterpenoid acids. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

-

Signaling Pathways